molecular formula C23H21FN2O2 B2681688 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone CAS No. 439111-16-7

1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone

Cat. No.: B2681688
CAS No.: 439111-16-7
M. Wt: 376.431
InChI Key: UKAYTFMVCAWARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone is a complex organic compound that belongs to the class of dihydronaphthofurans

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone typically involves multiple steps, including the formation of the dihydronaphthofuran core and subsequent functionalization. One common method involves the annulation of naphthols with various reagents, followed by cycloaddition reactions such as [3 + 2], [4 + 1], and Diels–Alder reactions . Intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangements, and neophyl rearrangements are also employed under various conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The choice of reagents and reaction pathways can also be tailored to minimize by-products and improve the overall efficiency of the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone include other dihydronaphthofurans and arene ring-fused furans. These compounds share structural similarities and may exhibit comparable chemical properties and biological activities .

Uniqueness: What sets this compound apart is its specific combination of functional groups and the presence of the 2-fluorophenyl and piperazino moieties.

Properties

IUPAC Name

1,2-dihydrobenzo[e][1]benzofuran-2-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c24-19-7-3-4-8-20(19)25-11-13-26(14-12-25)23(27)22-15-18-17-6-2-1-5-16(17)9-10-21(18)28-22/h1-10,22H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAYTFMVCAWARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3CC4=C(O3)C=CC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.